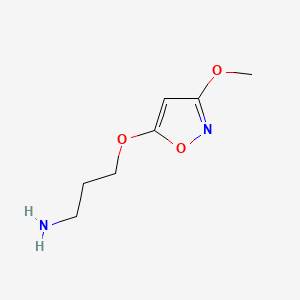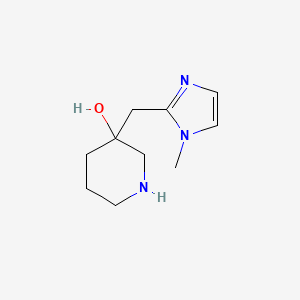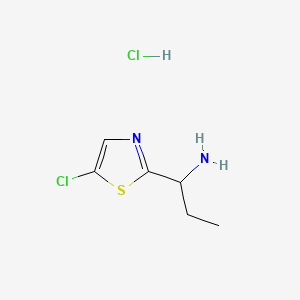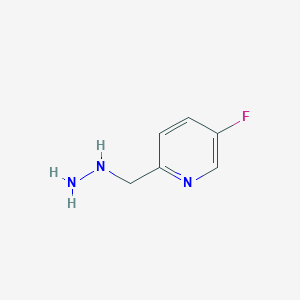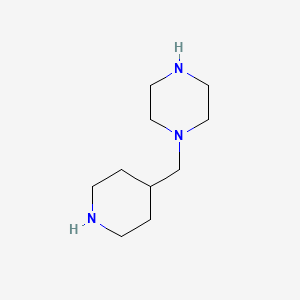
1-(Piperidin-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-4-ylmethyl)piperazine is a chemical compound with the molecular formula C10H20N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Piperidin-4-ylmethyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with piperazine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0°C to room temperature. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-(Piperidin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted piperazine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from 0°C to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-4-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It is used as a catalyst in various industrial processes, including polymerization and condensation reactions
Wirkmechanismus
The mechanism of action of 1-(Piperidin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-4-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but includes a methyl group, which can influence its reactivity and applications.
4-(Piperidin-1-yl)pyridine:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents, affecting their chemical behavior and uses .
Eigenschaften
Molekularformel |
C10H21N3 |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-(piperidin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C10H21N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h10-12H,1-9H2 |
InChI-Schlüssel |
INUYEZQAQSEPMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


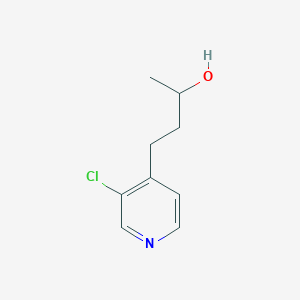

![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
